1-Bromo-2-naphthaldehyde
Overview
Description
1-Bromo-2-naphthaldehyde is an organic compound with the molecular formula C11H7BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an aldehyde group at the second position. This compound is known for its light yellow crystalline appearance and is used in various chemical syntheses and research applications .
Preparation Methods
1-Bromo-2-naphthaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 2-naphthaldehyde. The reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar bromination processes but on a larger scale, ensuring high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to achieve efficient production .
Chemical Reactions Analysis
1-Bromo-2-naphthaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reacting with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-naphthaldehyde is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-2-naphthaldehyde and its derivatives involves interactions with specific molecular targets. For instance, its role as a precursor in synthesizing PPARγ modulators suggests that it can influence metabolic pathways by binding to and modulating the activity of this nuclear receptor . The exact pathways and molecular interactions depend on the specific derivative and its intended application.
Comparison with Similar Compounds
1-Bromo-2-naphthaldehyde can be compared with other similar compounds, such as:
1-Bromo-2-naphthol: Similar in structure but with a hydroxyl group instead of an aldehyde group.
2-Bromo-1-naphthaldehyde: The bromine and aldehyde groups are positioned differently on the naphthalene ring.
1-Bromo-2-methylnaphthalene: Contains a methyl group instead of an aldehyde group
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in synthesis and research.
Properties
IUPAC Name |
1-bromonaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGUXEZVBLMVRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187442 | |
Record name | 1-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3378-82-3 | |
Record name | 1-Bromo-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3378-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromonaphthalene-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003378823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromonaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromonaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.165 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions using long-range proton-proton coupling constants to determine conformational preferences. How might this apply to understanding the structure of 1-Bromo-2-naphthaldehyde?
A1: [] The research highlights the use of long-range proton-proton coupling constants, obtained through NMR spectroscopy, to elucidate the preferred conformation of substituted naphthalenes. In the case of this compound, similar analysis of coupling constants between the aldehyde proton and ring protons could provide insights into whether the molecule favors a conformation where the aldehyde group is oriented closer to the bromine atom (Z-conformer) or further away (E-conformer). This conformational preference can significantly influence the molecule's reactivity and potential interactions with biological targets.
Q2: The abstract mentions using CNDO/2 and INDO molecular orbital calculations. Could these methods be applied to study this compound and if so, what information could be gained?
A2: [] Yes, these computational chemistry techniques could be applied to this compound. CNDO/2 and INDO calculations could be used to predict the relative stability of different conformers of this compound, similar to what was done for 1- and 2-naphthaldehyde. Furthermore, these methods could help calculate theoretical long-range proton-proton coupling constants, which could then be compared to experimental NMR data to validate the conformational preferences. This information is valuable for understanding the molecule's reactivity, potential for intermolecular interactions, and could be used in designing further studies involving this compound.
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